3-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide
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Overview
Description
3-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit promising pharmacological properties.
Mechanism of Action
The exact mechanism of action of 3-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide is not fully understood. However, it has been proposed that this compound may exert its pharmacological effects by inhibiting specific enzymes or receptors. For example, in cancer research, this compound has been found to inhibit tubulin polymerization, which is essential for cell division. In neuroscience, it has been suggested that this compound may exert its neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
3-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide has been found to exhibit various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. In neuroscience, it has been found to reduce brain damage and improve neurological function in animal models of ischemic brain injury. In cardiovascular diseases, it has been found to inhibit platelet aggregation and thrombus formation.
Advantages and Limitations for Lab Experiments
The advantages of using 3-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide in lab experiments include its potential therapeutic applications in various fields and its relatively simple synthesis method. However, the limitations of using this compound include its limited availability and the need for further studies to fully understand its mechanism of action and pharmacological properties.
Future Directions
There are several future directions for the research on 3-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide. In cancer research, further studies are needed to investigate its potential as a chemotherapeutic agent and to optimize its cytotoxic activity against cancer cells. In neuroscience, future studies could focus on its potential as a neuroprotective agent in other neurological disorders such as Alzheimer's disease and Parkinson's disease. In cardiovascular diseases, further studies are needed to investigate its potential as an antiplatelet agent and to optimize its pharmacological properties. Overall, the research on 3-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide has great potential for the development of new therapeutic agents in various fields.
Synthesis Methods
The synthesis of 3-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide involves the reaction of 3-bromo-4-methoxybenzoic acid with 4,6-dimethyl-2-aminopyrimidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
3-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide has been studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and cardiovascular diseases. In cancer research, this compound has shown promising cytotoxic activity against human cancer cell lines such as MCF-7, HeLa, and A549. In neuroscience, it has been studied for its potential as a neuroprotective agent against ischemic brain injury. In cardiovascular diseases, it has been investigated for its potential as an antiplatelet agent.
properties
IUPAC Name |
3-bromo-N-(4,6-dimethylpyrimidin-2-yl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c1-8-6-9(2)17-14(16-8)18-13(19)10-4-5-12(20-3)11(15)7-10/h4-7H,1-3H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOMUFQKWFEFOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC(=C(C=C2)OC)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(4,6-dimethylpyrimidin-2-yl)-4-methoxybenzamide |
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